molecular formula C18H22N2S2 B3989241 N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

Cat. No. B3989241
M. Wt: 330.5 g/mol
InChI Key: IIIQJAKHUZXUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is not fully understood, but it is believed to be mediated through the modulation of various signaling pathways in cells. N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to have various biochemical and physiological effects in different organisms. In animals, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to increase feed intake, improve growth performance, and reduce ammonia emissions from animal waste. In plants, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to enhance photosynthesis, increase biomass production, and improve stress tolerance. In humans, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been investigated for its potential anti-cancer, anti-inflammatory, and anti-viral activities.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has several advantages for lab experiments, including its low toxicity, easy synthesis, and stability under various conditions. However, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea also has some limitations, such as its limited solubility in water and its potential to interfere with some assays due to its thiourea moiety.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore its potential as a growth promoter and environmental-friendly agent in agriculture. Additionally, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea can be used as a precursor for the synthesis of metal complexes and as a ligand for catalytic reactions, which opens up new avenues for material science research.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been extensively studied for its potential as a growth promoter in agriculture, as well as its potential anti-cancer, anti-inflammatory, and anti-viral activities in medicine. N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been used as a precursor for the synthesis of metal complexes and as a ligand for catalytic reactions in material science. Further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea and its potential applications in different fields.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to improve the growth performance of animals, increase feed intake, and reduce environmental pollution caused by animal waste. In medicine, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been investigated for its potential anti-cancer, anti-inflammatory, and anti-viral activities. In material science, N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been used as a precursor for the synthesis of metal complexes and as a ligand for catalytic reactions.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S2/c1-13-5-8-16(9-6-13)22-11-10-19-18(21)20-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIQJAKHUZXUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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